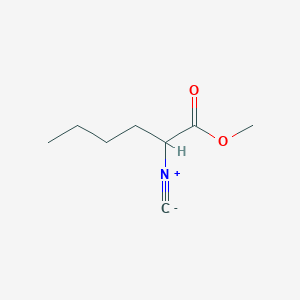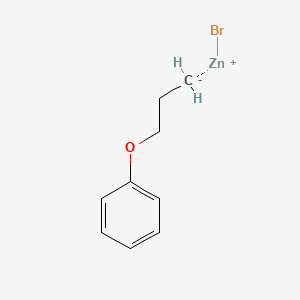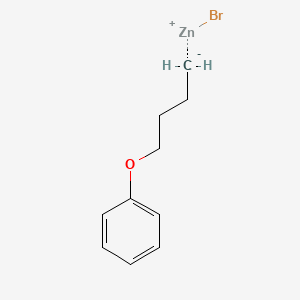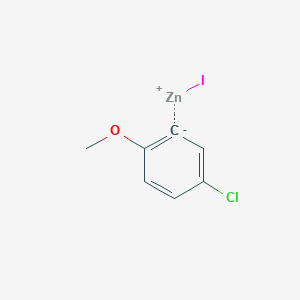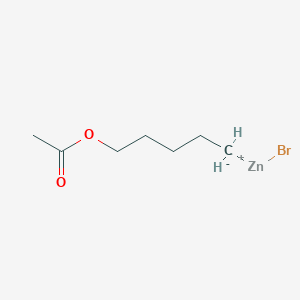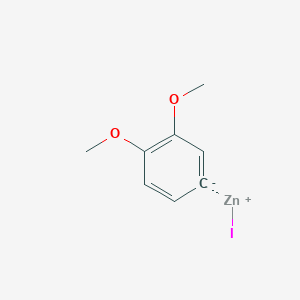
3,4-Dimethoxyphenylzinc iodide
描述
3,4-Dimethoxyphenylzinc iodide is an organometallic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a zinc atom bonded to a 3,4-dimethoxyphenyl group and an iodide ion.
准备方法
The synthesis of 3,4-Dimethoxyphenylzinc iodide typically involves the reaction of 3,4-dimethoxyphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of more efficient and scalable processes, but the fundamental reaction remains the same.
化学反应分析
3,4-Dimethoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include phenolic compounds, hydrocarbons, and substituted phenyl derivatives .
科学研究应用
3,4-Dimethoxyphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism by which 3,4-Dimethoxyphenylzinc iodide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the transfer of the phenyl group to other molecules. This process involves molecular targets such as electrophilic centers and pathways like oxidative addition and reductive elimination .
相似化合物的比较
3,4-Dimethoxyphenylzinc iodide can be compared with other organozinc compounds such as phenylzinc iodide and 4-methoxyphenylzinc iodide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .
Similar compounds include:
- Phenylzinc iodide
- 4-Methoxyphenylzinc iodide
- 2,4-Dimethoxyphenylzinc iodide
These compounds are often used in similar types of reactions but may exhibit different reactivity and selectivity based on their substituents .
属性
IUPAC Name |
1,2-dimethoxybenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEUZVGREOQAJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







